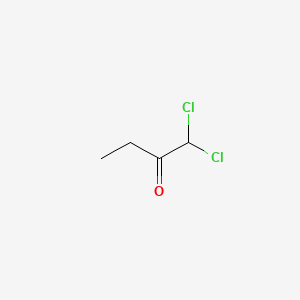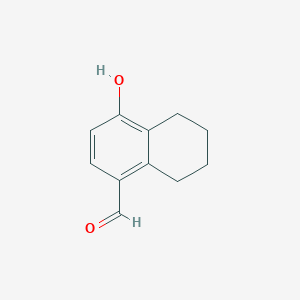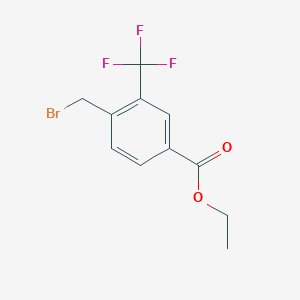
1,1-Chloro-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Chloro-2-butanone is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first carbon and a carbonyl group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Chloro-2-butanone can be synthesized through several methods. One common approach involves the chlorination of 2-butanone (methyl ethyl ketone) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1,1-dichloro-2-butanone may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Chloro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 1,1-dichloro-2-butanone to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Chloro-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-2-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloroethane: A chlorinated alkane with similar reactivity but different applications.
1,1-Dichloro-3,3-dimethyl-2-butanone: Another chlorinated ketone with distinct structural features and reactivity.
2-Butanone (Methyl Ethyl Ketone): The non-chlorinated parent compound of 1,1-dichloro-2-butanone.
Uniqueness
1,1-Chloro-2-butanone is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
2648-56-8 |
|---|---|
Formule moléculaire |
C4H6Cl2O |
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
1,1-dichlorobutan-2-one |
InChI |
InChI=1S/C4H6Cl2O/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
Clé InChI |
SNWBFNJXVNSVKM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Benzyl-5-chloro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8770868.png)






![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
![7-Methoxybenzo[d]isothiazole](/img/structure/B8770935.png)
